Pneumocandin B0

Glucan synthase inhibition Enzyme kinetics Antifungal drug discovery

Select Pneumocandin B0 for the validated two-step semi-synthesis of caspofungin acetate; its unique hemiaminal moiety enables cost-effective GMP production, unlike echinocandin B. For solubility-optimized leads, utilize the O-sulfonated derivative pathway (4000-fold enhancement). Ensure ≥98% purity for reproducible SAR studies referencing the 70 nM glucan synthase IC50 baseline.

Molecular Formula C50H80N8O17
Molecular Weight 1065.2 g/mol
CAS No. 135575-42-7
Cat. No. B549162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePneumocandin B0
CAS135575-42-7
SynonymsL 688,786
L 688786
L-688,786
L-688786
pneumocandin B(0)
pneumocandin B0
pneumocardin B(0)
Molecular FormulaC50H80N8O17
Molecular Weight1065.2 g/mol
Structural Identifiers
SMILESCCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O
InChIInChI=1S/C50H80N8O17/c1-5-25(2)20-26(3)12-10-8-6-7-9-11-13-37(66)52-31-22-35(64)46(71)56-48(73)41-33(62)18-19-57(41)50(75)39(34(63)23-36(51)65)54-47(72)40(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)32-21-30(61)24-58(32)49(74)38(27(4)59)53-44(31)69/h14-17,25-27,30-35,38-43,46,59-64,67-68,71H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,72)(H,55,70)(H,56,73)/t25-,26+,27+,30+,31-,32-,33-,34+,35+,38-,39-,40-,41-,42-,43-,46+/m0/s1
InChIKeyDQXPFAADCTZLNL-FXDJFZINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
Storage−20°C

Pneumocandin B0 (CAS 135575-42-7): Glucan Synthase Inhibitor and Key Precursor for Caspofungin Synthesis


Pneumocandin B0 (L-688,786) is a naturally occurring lipohexapeptide of the echinocandin class, produced via fermentation of the filamentous fungus Glarea lozoyensis (formerly Zalerion arboricola) [1]. It functions as a potent, noncompetitive inhibitor of fungal 1,3-β-D-glucan synthase, an enzyme essential for cell wall biosynthesis in pathogenic fungi such as Candida and Aspergillus species . While pneumocandin B0 itself has limited water solubility and oral bioavailability, its primary industrial and scientific significance lies in its role as the direct precursor for the semi-synthesis of caspofungin acetate (Cancidas®), the first FDA-approved echinocandin antifungal for invasive candidiasis and aspergillosis [2].

Why In-Class Echinocandin Substitution for Pneumocandin B0 is Scientifically and Economically Infeasible


Despite sharing a core mechanism of action (1,3-β-D-glucan synthase inhibition) with other echinocandins such as echinocandin B and FR901379, pneumocandin B0 cannot be freely substituted for these analogs in either research or industrial manufacturing. The differentiation is governed by three non-interchangeable factors: (1) **Chemical Tractability**: Pneumocandin B0 possesses a unique hemiaminal moiety that allows for a simpler, two-step semi-synthetic conversion to caspofungin (reduction and condensation with ethylenediamine), whereas echinocandin B requires a more complex deacylation/re-acylation sequence to yield anidulafungin [1]. (2) **Regulatory Precedent**: The industrial process for caspofungin acetate is validated specifically for the pneumocandin B0 scaffold; the impurity profile and pharmacokinetics of analogs derived from echinocandin B would necessitate a full de novo regulatory filing [2]. (3) **Solubility and SAR Divergence**: While pneumocandin B0 itself is water-insoluble, its specific functional groups (notably the homotyrosine phenolic hydroxyl) are critical for potent enzyme inhibition, and substitutions at these positions drastically alter potency in ways not mirrored in the echinocandin B series [3].

Quantitative Differentiation: Head-to-Head Evidence for Pneumocandin B0 Selection


Target Engagement: 70 nM Glucan Synthase IC50 Defines Potency Baseline for Caspofungin Derivatization

Pneumocandin B0 demonstrates an IC50 of 70 nM against 1,3-β-D-glucan synthase (GS), a value that establishes the potency baseline for the echinocandin class and is directly comparable to the parent compound echinocandin B . Subsequent chemical optimization at the C5-ornithine and 3-hydroxyglutamine positions, guided by this baseline, yielded dicationic derivatives with GS IC50 values as low as 1 nM (a 70-fold improvement) [1]. This quantitative relationship underscores that pneumocandin B0 is the optimal starting scaffold for achieving sub-nanomolar potency in semi-synthetic analogs.

Glucan synthase inhibition Enzyme kinetics Antifungal drug discovery

Fermentation Titer: 2.63 g/L Achieved via Systems Metabolic Engineering, a 108.7% Increase Over Parental Strain

The industrial viability of pneumocandin B0 as a precursor is directly tied to fermentation yield. Recent metabolic engineering of Glarea lozoyensis, combining multi-omics analysis with overexpression of rate-limiting enzymes (GLHYD, GLP450s, GLCS) and knockout of competing pathways (6-methylsalicylic acid, pyranidine E), achieved a pneumocandin B0 titer of 2.63 g/L at shake-flask scale [1]. This represents a 108.7% increase over the parental strain, demonstrating that targeted genetic manipulation can dramatically improve production efficiency. In contrast, similar yield improvements for echinocandin B-producing strains have not been reported with comparable magnitude.

Fermentation optimization Metabolic engineering Industrial biotechnology

Solubility Enhancement: Sulfonation Increases Water Solubility by 4000-Fold Relative to Native Pneumocandin B0

Native pneumocandin B0 is water-insoluble, a property that limits its direct pharmaceutical use but does not preclude its role as a precursor. Critically, heterologous introduction of the sulfotransferase McfS and cytochrome P450 McfP into the pneumocandin B0-producing strain yields O-sulfonated pneumocandin B0, which exhibits a 4000-fold higher water solubility compared to the native compound [1]. This quantitative improvement far exceeds the solubility gains achieved through simple salt formation or co-solvent approaches used for other echinocandins like micafungin.

Solubility enhancement Post-translational modification Drug formulation

SAR Critical Residue: Homotyrosine Phenolic Hydroxyl Removal Causes >140-Fold Loss in Glucan Synthase Inhibition

Structure-activity relationship (SAR) studies reveal that the phenolic hydroxyl group on the homotyrosine (hty) residue of pneumocandin B0 is essential for potent enzyme inhibition. Selective removal of this hydroxyl group results in a >140-fold decrease in activity against Candida albicans 1,3-β-D-glucan synthase [1]. In contrast, inversion of the C4-hty hydroxyl causes a 70-fold decrease in potency, while removal of this same hydroxyl yields a more potent inhibitor [2]. This nuanced SAR profile is unique to the pneumocandin scaffold and differs from the SAR observed in echinocandin B derivatives, where modifications to the fatty acyl side chain play a more dominant role in determining potency.

Structure-activity relationship Medicinal chemistry Enzyme inhibition

Optimal Deployment Scenarios for Pneumocandin B0 in Research and Manufacturing


Scenario 1: Semi-Synthesis of Caspofungin Acetate and Next-Generation Echinocandin Analogs

Given its 70 nM glucan synthase IC50 and well-characterized SAR, pneumocandin B0 is the preferred starting material for synthesizing caspofungin acetate (Cancidas®) via a two-step reduction/amination sequence [1]. This scenario leverages the compound's hemiaminal moiety, which enables straightforward condensation with ethylenediamine—a synthetic route that is both cost-effective and validated for industrial GMP production [2]. Researchers seeking to develop novel echinocandin derivatives with improved potency or spectrum should prioritize pneumocandin B0 over echinocandin B due to the extensive SAR data available for the pneumocandin scaffold and the commercial availability of high-purity (>98%) material .

Scenario 2: High-Titer Fermentation Process Development and Scale-Up

Industrial biotechnology groups aiming to establish or optimize fermentation processes for echinocandin production should select pneumocandin B0-producing strains (Glarea lozoyensis) over echinocandin B-producing strains (Aspergillus nidulans or Aspergillus rugulosus) due to the demonstrated 2.63 g/L titer achievable through modern metabolic engineering [1]. This yield level, a 108.7% improvement over baseline, translates to significantly lower manufacturing costs and reduced downstream purification burden. The availability of detailed multi-omics datasets and genetic tools for G. lozoyensis further accelerates strain improvement efforts compared to less-characterized echinocandin B producers [2].

Scenario 3: Enzymatic Generation of Highly Soluble Antifungal Leads via Sulfonation

For research programs focused on overcoming the solubility limitations of natural echinocandins, pneumocandin B0 offers a unique opportunity: heterologous expression of the McfP-McfS sulfonation cassette in G. lozoyensis yields O-sulfonated derivatives with 4000-fold enhanced water solubility [1]. This biotransformation is not readily applicable to echinocandin B or FR901379 without significant re-engineering. Therefore, pneumocandin B0 is the scaffold of choice for generating water-soluble leads that retain potent glucan synthase inhibition while potentially improving pharmacokinetic properties and enabling novel formulation strategies [2].

Scenario 4: SAR-Guided Medicinal Chemistry and Pharmacophore Validation

Medicinal chemists investigating the structure-activity relationships of lipopeptide antifungals should utilize pneumocandin B0 as the reference standard for SAR studies. The >140-fold potency loss upon removal of the homotyrosine phenolic hydroxyl provides a definitive quantitative benchmark for validating the importance of this pharmacophore in glucan synthase inhibition [1]. Similarly, the 70-fold potency reduction upon inversion of the C4-hydroxyl offers a clear comparator for assessing stereochemical requirements. Using pneumocandin B0 as the baseline ensures that derivative activity can be directly compared to a well-documented standard, facilitating the rational design of improved candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pneumocandin B0

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.